Liquid Crystalline Phase Formation: 2,6-Isomer Enables Mesophase, 2,7-Isomer Eliminates It
The most critical functional differentiation for 2,6-diacetoxynaphthalene is its ability to confer liquid crystallinity to polymers, a property absent in polymers synthesized from the 2,7-isomer. A direct comparative study on poly(ester-imide)s (PEIMs) synthesized via melt polymerization demonstrated that all polymers derived from the 2,6-substituted monomer (n-2,6 PEIM) exhibited a thermotropic liquid crystalline phase [1]. In stark contrast, the corresponding polymers synthesized with the 2,7-substituted isomer (n-2,7 PEIM) did not exhibit any liquid crystalline phase [1].
| Evidence Dimension | Formation of Thermotropic Liquid Crystalline Phase |
|---|---|
| Target Compound Data | Yes (Liquid crystalline phase observed in all n-2,6 PEIM polymers) |
| Comparator Or Baseline | 2,7-Diacetoxynaphthalene (No liquid crystalline phase observed in n-2,7 PEIM polymers) |
| Quantified Difference | Qualitative binary outcome: 2,6-isomer enables mesophase; 2,7-isomer does not. |
| Conditions | Melt polymerization of diacetoxynaphthalene acid and n-(ω-carboxyalkylene) trimellitic imides. Assessment by DSC and polarized optical microscopy. |
Why This Matters
For procurement of monomers intended for LCP synthesis, this binary functional outcome dictates that only the 2,6-isomer is suitable; the 2,7-isomer is non-functional for this application.
- [1] Kim, T.K., Kim, S.O., & Chung, I.J. Synthesis and Characterization of Thermotropic Liquid Crystalline Poly(ester-imide)s. Polymers for Advanced Technologies, 1997, 8(5), 305-318. View Source
